molecular formula C8H11ClN2O2S B1530217 1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1183317-55-6

1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1530217
CAS No.: 1183317-55-6
M. Wt: 234.7 g/mol
InChI Key: GIAFANNCYYMURD-UHFFFAOYSA-N
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Description

1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride is a useful research compound. Its molecular formula is C8H11ClN2O2S and its molecular weight is 234.7 g/mol. The purity is usually 95%.
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Biological Activity

1-Cyclopentyl-1H-pyrazole-4-sulfonyl chloride is a compound belonging to the pyrazole class, characterized by its sulfonyl chloride functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals. This article provides a detailed examination of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C9H10ClN2O2S\text{C}_9\text{H}_{10}\text{ClN}_2\text{O}_2\text{S}

Synthesis

The synthesis typically involves the reaction of 1-cyclopentyl-1H-pyrazole with chlorosulfonic acid under controlled conditions to selectively form the sulfonyl chloride group. The general reaction scheme is:

1 Cyclopentyl 1H pyrazole+Chlorosulfonic Acid1 Cyclopentyl 1H pyrazole 4 sulfonyl chloride\text{1 Cyclopentyl 1H pyrazole}+\text{Chlorosulfonic Acid}\rightarrow \text{1 Cyclopentyl 1H pyrazole 4 sulfonyl chloride}

The biological activity of this compound primarily arises from its ability to form bioactive sulfonamide derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by various biological targets such as enzymes and receptors. This reactivity facilitates the formation of derivatives that can modulate biological pathways.

Pharmacological Properties

Research has indicated that pyrazole derivatives, including this compound, exhibit a range of pharmacological activities:

  • Antimicrobial Activity : Certain derivatives have shown significant antibacterial and antifungal properties, making them candidates for further development in treating infections .
  • Anticancer Effects : Studies have demonstrated that some pyrazole sulfonamides possess antiproliferative activity against various cancer cell lines. For instance, compounds derived from this scaffold have been tested against U937 cells with promising results .
  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of inflammatory diseases and metabolic disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

StudyFindings
Antiproliferative Activity New pyrazole sulfonamide derivatives showed IC50 values indicating effective inhibition against U937 cells without significant cytotoxicity.
SAR Analysis Structure-activity relationship studies revealed that modifications at specific positions on the pyrazole ring can enhance inhibitory potency against target enzymes.
In vivo Studies Some derivatives demonstrated oral bioavailability and reduced brain penetration, suggesting potential for peripheral therapeutic applications.

Properties

IUPAC Name

1-cyclopentylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2S/c9-14(12,13)8-5-10-11(6-8)7-3-1-2-4-7/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAFANNCYYMURD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C=N2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.